β-D-Mannosidase Inhibition vs. Nitro Analog
In a direct head-to-head study of partially purified goat kidney β-D-mannosidase, both p-aminophenyl-β-D-thiomannopyranoside (target) and p-nitrophenyl-β-D-thiomannopyranoside (comparator) were shown to inhibit enzyme activity [1]. While exact Ki values were not reported, the study explicitly identifies both compounds as inhibitors and proposes their use as immobilized ligands for specific affinity chromatography. The presence of the free amino group on the target compound uniquely permits covalent coupling to solid supports, while the nitro group of the comparator cannot be similarly exploited [1].
| Evidence Dimension | Inhibition of goat kidney β-D-mannosidase |
|---|---|
| Target Compound Data | Inhibited enzyme activity (quantitative Ki not reported) |
| Comparator Or Baseline | p-Nitrophenyl-β-D-thiomannopyranoside: also inhibited enzyme activity |
| Quantified Difference | Both inhibit; exact fold-difference not available from this study |
| Conditions | Goat kidney lysosomal β-D-mannosidase purified 6900-fold; assay at pH 5.5 |
Why This Matters
The combination of mannosidase inhibition and immobilization capability makes this compound a dual-purpose tool, unlike the nitro analog which only serves as an inhibitor.
- [1] Pearce RD, et al. Properties of partially purified goat kidney beta-D-mannosidase. Br Vet J. 1990;146(3):270-80. View Source
